2-[2-(Hydroxymethyl)phenyl]-2-propanol
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Overview
Description
2-[2-(Hydroxymethyl)phenyl]-2-propanol is an organic compound with the molecular formula C10H12O2. It is known for its role as a photoinitiator in various polymerization processes. This compound is characterized by its hydroxyl group attached to a phenyl ring, which is further connected to a propanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenyl]-2-propanol typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with specific reagents. One common method includes the use of potassium bromide in water, followed by the addition of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and sodium hypochlorite. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reagents and conditions. The process is optimized for higher yields and purity, often involving fractional distillation to isolate the compound as a colorless oil .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxymethyl)phenyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(Hydroxymethyl)phenyl]-2-propanol is widely used in scientific research due to its role as a photoinitiator. It is utilized in:
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxymethyl)phenyl]-2-propanol as a photoinitiator involves the absorption of UV light, which leads to the generation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of cross-linked polymer networks. The compound’s efficiency as a photoinitiator is attributed to its ability to generate radicals rapidly upon UV exposure .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-1-methylethyl phenyl ketone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Uniqueness
2-[2-(Hydroxymethyl)phenyl]-2-propanol stands out due to its high efficiency as a photoinitiator and its ability to produce non-yellowing, color-stable polymers. Its low odor and excellent color stability make it an ideal choice for applications requiring long-term exposure to UV light .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9-6-4-3-5-8(9)7-11/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
VWJPVHHMDBYWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CO)O |
Origin of Product |
United States |
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